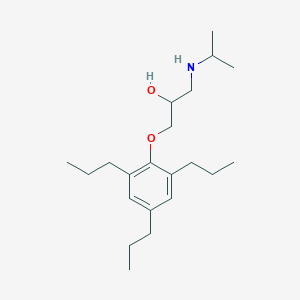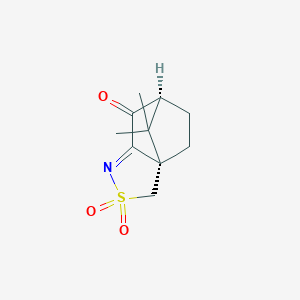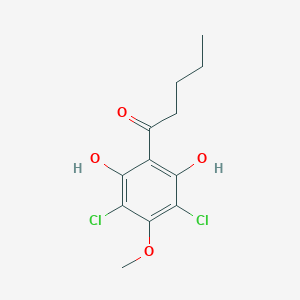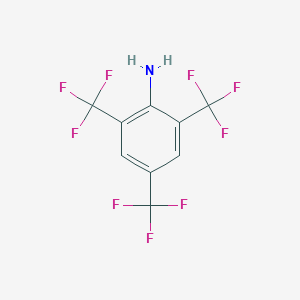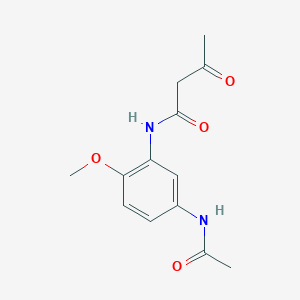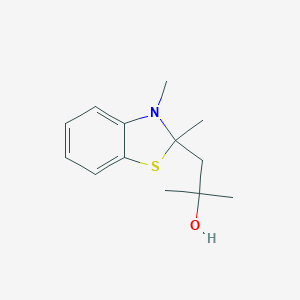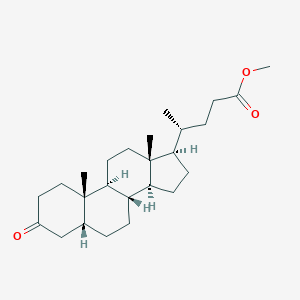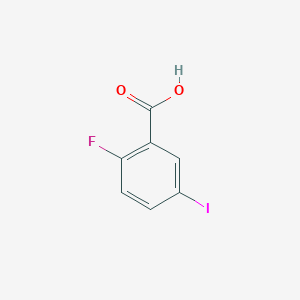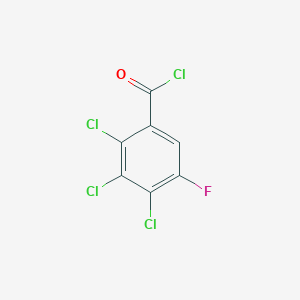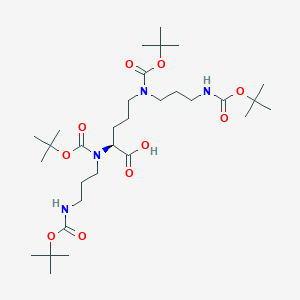
tetra-Boc-spermine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-Boc-spermine-5-carboxylic acid (TBSC) is an organic compound with a unique structure and properties that have made it a valuable tool in scientific research. TBSC is a synthetic derivative of spermine, a polyamine found in many organisms, and is widely used in biochemistry and molecular biology. TBSC has been studied for its roles in protein folding, enzyme activity, and cell signaling.
Applications De Recherche Scientifique
Synthesis of Complex Compounds : A study by Bunin et al. (2004) in the "Journal of Combinatorial Chemistry" demonstrated the solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives using BOC-protected tetrahydroisoquinoline carboxylic acids, offering a cost-effective method for preparing complex compounds with tetrahydroisoquinoline ring (Bunin et al., 2004).
Medicinal Chemistry and Synthetic Methods : Herr (2002) in "Bioorganic & Medicinal Chemistry" discussed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses. Various synthetic methods are available for their preparation (Herr, 2002).
Drug Delivery Applications : Geall, Al-Hadithi, and Blagbrough (2002) in "Bioconjugate Chemistry" found that novel bile acid polyamine amides effectively condense calf thymus DNA. This suggests potential in the development of new anti-cancer drugs and gene delivery in gene therapy (Geall, Al-Hadithi, & Blagbrough, 2002).
Peptidomimetics : Guitot et al. (2009) in "The Journal of Organic Chemistry" demonstrated the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, which can be used in peptidomimetics with diverse conformational properties (Guitot et al., 2009).
Mécanisme D'action
Target of Action
Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine , a polyamine found in many organisms Considering its parent compound, spermine, it is likely to interact with dna, rna, and proteins due to its positively charged cationic nature .
Mode of Action
It is known to be used in nucleic acid transfer reactions . This suggests that it may interact with nucleic acids, possibly facilitating their transport or altering their structure.
Biochemical Pathways
Given its use in nucleic acid transfer reactions , it may play a role in processes involving DNA and RNA, such as transcription and translation.
Pharmacokinetics
Its storage temperature is recommended to be between 2°c - 8°c , suggesting that it may be sensitive to temperature changes which could affect its stability and bioavailability.
Result of Action
It is used in the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery , suggesting it may have applications in gene therapy.
Action Environment
Its storage temperature is recommended to be between 2°c - 8°c , indicating that temperature could be a significant environmental factor affecting its stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tetra-Boc-spermine-5-carboxylic acid involves the protection of spermine with Boc groups followed by carboxylation of the primary amine groups.", "Starting Materials": ["Spermine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Methanol (MeOH)", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)"], "Reaction": ["1. Spermine is dissolved in DMF and triethylamine is added to the solution.", "2. Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the solution while stirring to protect the primary amine groups of spermine.", "3. The reaction mixture is stirred overnight at room temperature.", "4. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "5. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted Boc2O and triethylamine.", "6. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "7. The protected spermine is dissolved in DMF and CO2 is bubbled through the solution to carboxylate the Boc-protected amine groups.", "8. The reaction mixture is stirred overnight at room temperature.", "9. The solvent is removed under reduced pressure and the residue is dissolved in MeOH.", "10. The solution is filtered to remove any insoluble impurities.", "11. N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the solution to activate the carboxylic acid groups.", "12. The reaction mixture is stirred overnight at room temperature.", "13. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "14. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted DCC and NHS.", "15. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "16. The resulting product, tetra-Boc-spermine-5-carboxylic acid, is obtained as a white solid."] } | |
Numéro CAS |
119798-08-2 |
Formule moléculaire |
C31H57N4O10- |
Poids moléculaire |
645.8 g/mol |
Nom IUPAC |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate |
InChI |
InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1 |
Clé InChI |
HSPKBBVFWXCYJN-QFIPXVFZSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES |
CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




